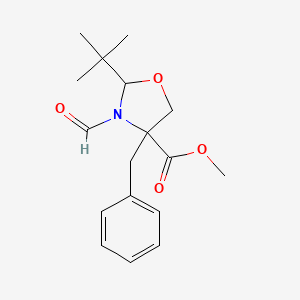![molecular formula C14H19NO4 B14352454 4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione CAS No. 92697-39-7](/img/structure/B14352454.png)
4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione typically involves multiple steps, starting with the preparation of the cyclohexyl group and the piperidine ring. The cyclohexyl group can be synthesized through a series of reactions involving the oxidation of cyclohexane derivatives. The piperidine ring is often prepared through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the piperidine ring and the cyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and cyclohexyl-containing molecules, such as:
- 4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione
- Lenalidomide
Uniqueness
What sets 4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione apart is its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
92697-39-7 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
4-[2-(3-methyl-2-oxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H19NO4/c1-8-3-2-4-10(14(8)19)11(16)5-9-6-12(17)15-13(18)7-9/h8-10H,2-7H2,1H3,(H,15,17,18) |
InChI Key |
WPKVQFQGIZDUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)C(=O)CC2CC(=O)NC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
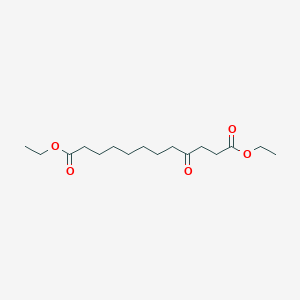
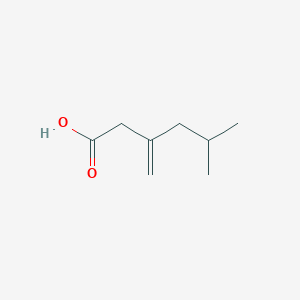

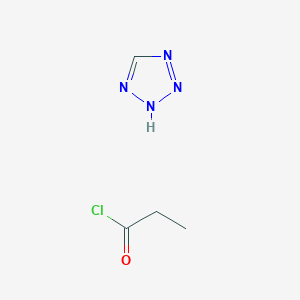
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)
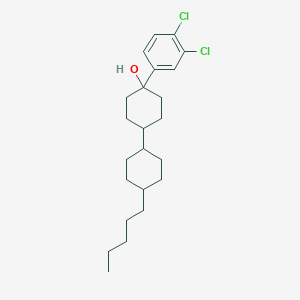
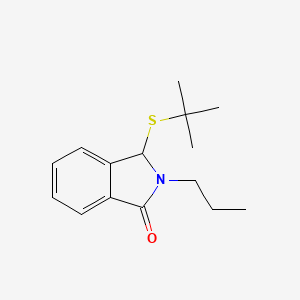
![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
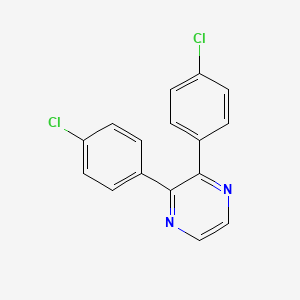
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
